molecular formula C13H8N2O3 B13518360 5-(6-Quinolyl)isoxazole-3-carboxylic Acid

5-(6-Quinolyl)isoxazole-3-carboxylic Acid

Cat. No.: B13518360
M. Wt: 240.21 g/mol
InChI Key: ZCAOVUCZBPRNGB-UHFFFAOYSA-N
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Description

5-(quinolin-6-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that combines a quinoline moiety with an oxazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both quinoline and oxazole rings endows the compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(quinolin-6-yl)-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of quinoline derivatives with oxazole precursors in the presence of a suitable catalyst. For instance, the reaction of 6-quinolinecarboxylic acid with an oxazole derivative under acidic or basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(quinolin-6-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline-oxazole compounds .

Scientific Research Applications

5-(quinolin-6-yl)-1,2-oxazole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(quinolin-6-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the oxazole ring can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(quinolin-6-yl)-1,2-oxazole-3-carboxylic acid is unique due to the combination of quinoline and oxazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H8N2O3

Molecular Weight

240.21 g/mol

IUPAC Name

5-quinolin-6-yl-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C13H8N2O3/c16-13(17)11-7-12(18-15-11)9-3-4-10-8(6-9)2-1-5-14-10/h1-7H,(H,16,17)

InChI Key

ZCAOVUCZBPRNGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C3=CC(=NO3)C(=O)O)N=C1

Origin of Product

United States

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